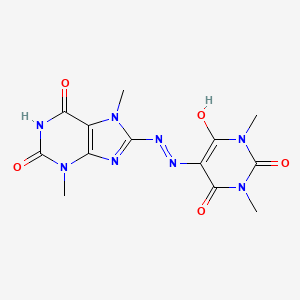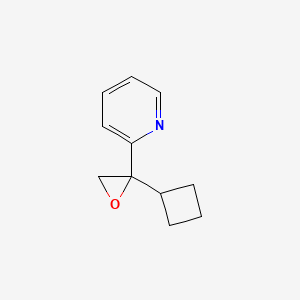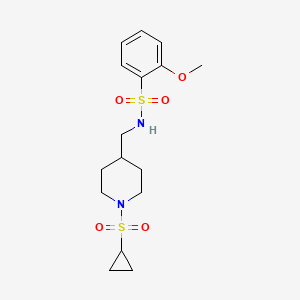![molecular formula C12H19N3O4 B2725117 2-{[(tert-Butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid CAS No. 942317-54-6](/img/structure/B2725117.png)
2-{[(tert-Butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of propanoic acid with a tert-butoxycarbonyl (Boc) group and a 1-methyl-1H-pyrazol-4-yl group . The Boc group is a common protecting group for amines in organic synthesis . The compound is a powder and is stored at a temperature of 4°C .
Molecular Structure Analysis
The molecular formula of the compound is C12H19N3O5 . The InChI code is 1S/C12H19N3O5/c1-12(2,3)20-11(19)14-8(10(17)18)5-7-6-13-15(4)9(7)16/h6,8,16H,5H2,1-4H3,(H,14,19)(H,17,18)/t8-/m1/s1 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 285.3 . It is a powder and is stored at a temperature of 4°C . The exact mass is 269.13755610 .Aplicaciones Científicas De Investigación
Electrophilic Building Blocks for EPC Synthesis
Researchers Zimmermann and Seebach (1987) have explored the preparation of novel electrophilic building blocks for the synthesis of enantiomerically pure compounds (EPC). They utilized derivatives of this compound in the bromination of cyclic acetals from α-amino and α- or β-hydroxy acids, highlighting its utility in generating chiral derivatives of pyruvic acid and 3-oxo-butanoic and -pentanoic acid, which are pivotal in synthesizing enantiomerically pure dioxanones (Zimmermann & Seebach, 1987).
Enantioselective Synthesis in Neuroexcitant Analogues
Pajouhesh et al. (2000) described the enantioselective synthesis of both enantiomers of a neuroexcitant analogue using a compound structurally related to 2-{[(tert-Butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid. This synthesis emphasizes the compound's role in producing high-purity enantiomers, which are crucial in medicinal chemistry and drug discovery efforts (Pajouhesh et al., 2000).
Reactivity and Synthesis of Pyrazolo[5,1-c][1,2,4]triazine Derivatives
Mironovich and Shcherbinin (2014) investigated the reactivity of a compound closely related to the queried compound, leading to the synthesis of novel biologically active compounds. Their work contributes to the understanding of the chemical behavior of such compounds and their potential applications in developing new pharmacologic agents (Mironovich & Shcherbinin, 2014).
Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids
Iminov et al. (2015) developed a methodology for the acylation of related compounds, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale. This research highlights the compound's versatility in creating fluorinated derivatives, which are of significant interest in the development of agrochemicals and pharmaceuticals (Iminov et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-methylpyrazol-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-9(10(16)17)5-8-6-13-15(4)7-8/h6-7,9H,5H2,1-4H3,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZFWAVSPPBWFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(N=C1)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942317-54-6 |
Source


|
| Record name | 2-tert-butoxycarbonylamino-3-(1-methyl-1H-pyrazol-4-yl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1S)-1-(5-Chlorothiophen-2-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2725034.png)



![6-morpholino-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one](/img/structure/B2725040.png)


![7-butyl-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2725043.png)



![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone](/img/structure/B2725050.png)
![ethyl 3-cyano-2-pivalamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2725051.png)
![N-(3,5-dimethoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2725054.png)
